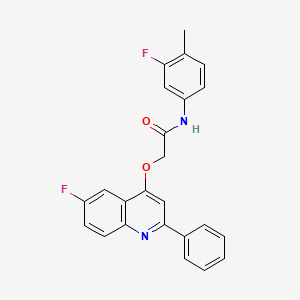

2-((6-fluoro-2-phenylquinolin-4-yl)oxy)-N-(3-fluoro-4-methylphenyl)acetamide

Description

2-((6-Fluoro-2-phenylquinolin-4-yl)oxy)-N-(3-fluoro-4-methylphenyl)acetamide is a synthetic small molecule featuring a quinoline core substituted with fluorine and phenyl groups, linked via an ether-oxygen bridge to an acetamide moiety. The acetamide nitrogen is further substituted with a 3-fluoro-4-methylphenyl group. Its synthesis likely involves nucleophilic substitution or coupling reactions, as inferred from analogous compounds in the literature .

Properties

IUPAC Name |

N-(3-fluoro-4-methylphenyl)-2-(6-fluoro-2-phenylquinolin-4-yl)oxyacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18F2N2O2/c1-15-7-9-18(12-20(15)26)27-24(29)14-30-23-13-22(16-5-3-2-4-6-16)28-21-10-8-17(25)11-19(21)23/h2-13H,14H2,1H3,(H,27,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKBHQVSCGKCLFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)COC2=CC(=NC3=C2C=C(C=C3)F)C4=CC=CC=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18F2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((6-fluoro-2-phenylquinolin-4-yl)oxy)-N-(3-fluoro-4-methylphenyl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 404.417 g/mol. The structure includes a quinoline core, which is known for its diverse biological activities, particularly in anticancer and antimicrobial applications.

The mechanism of action of this compound is hypothesized to involve interactions with various biological targets, including:

- Enzymes : The quinoline moiety may inhibit specific enzymes involved in cancer cell proliferation.

- Receptors : Potential binding to receptors that modulate inflammatory responses or cell signaling pathways.

The presence of fluorine atoms in the structure enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Anticancer Activity

Several studies have evaluated the anticancer properties of quinoline derivatives similar to this compound. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines, including:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | A549 | 5.0 |

| Compound B | HeLa | 3.5 |

| Compound C | MCF7 | 4.8 |

These studies suggest that modifications in the quinoline structure can lead to enhanced anticancer activity through apoptosis induction and cell cycle arrest mechanisms .

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit antimicrobial properties. For example, structural analogs have been tested against bacterial strains such as Staphylococcus aureus and Escherichia coli, showing varying degrees of inhibition:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound D | S. aureus | 32 µg/mL |

| Compound E | E. coli | 16 µg/mL |

These findings highlight the potential of this compound as a lead for developing new antimicrobial agents .

Case Studies

- In Vitro Evaluation : A study investigated the effects of quinoline derivatives on cancer cell lines using MTT assays, revealing that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer activity.

- Structure-Activity Relationship (SAR) : Research focused on modifying substituents on the quinoline ring to optimize biological activity. The introduction of electron-withdrawing groups significantly enhanced anticancer efficacy while reducing toxicity .

Scientific Research Applications

Anticonvulsant Activity

Recent studies have focused on the anticonvulsant properties of compounds structurally related to 2-((6-fluoro-2-phenylquinolin-4-yl)oxy)-N-(3-fluoro-4-methylphenyl)acetamide. For instance, a series of N-phenylacetamide derivatives were synthesized and evaluated for their anticonvulsant activity using animal models. The results indicated that certain derivatives exhibited significant activity in maximal electroshock (MES) seizure models, suggesting that modifications in the quinoline structure can enhance anticonvulsant efficacy .

Key Findings:

- Synthesis : The compound was synthesized through alkylation reactions involving specific chloroacetyl derivatives.

- Efficacy : The most potent derivatives showed moderate binding affinity to neuronal voltage-sensitive sodium channels, which are crucial for seizure propagation.

Anti-Cancer Research

The compound's structural features make it a candidate for anti-cancer research. Quinoline derivatives have been documented to exhibit cytotoxic effects against various cancer cell lines. A study highlighted the synthesis of quinoline-based compounds that demonstrated selective cytotoxicity against leukemia cell lines, indicating potential for further development in cancer therapeutics .

Research Insights:

- Mechanism of Action : The mechanism often involves the induction of apoptosis in cancer cells, mediated by the disruption of mitochondrial function.

- Selectivity : Certain analogs have shown selectivity towards specific types of cancer cells, minimizing effects on healthy cells.

Antimicrobial Properties

Another area of research is the antimicrobial activity of quinoline derivatives. Compounds similar to this compound have been evaluated against various pathogens. Studies indicate that these compounds possess significant antibacterial and antifungal properties, making them viable candidates for developing new antimicrobial agents .

Summary of Antimicrobial Activity:

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of fluorinated acetamide derivatives with quinoline or heterocyclic cores. Below is a comparative analysis with structurally or functionally related molecules:

Table 1: Structural and Functional Comparison of Analogous Acetamide Derivatives

Key Findings and Trends

Fluorine Substitution: The presence of fluorine at the 6-position of the quinoline ring (target compound) enhances electronegativity and metabolic stability compared to non-fluorinated analogs like N-(3-fluoro-4-methylphenyl)-2-(2-naphthyloxy)acetamide . Fluorine also improves membrane permeability, critical for bioavailability.

Aromatic Substitution : The 3-fluoro-4-methylphenyl group in the target compound balances steric and electronic effects, whereas bulkier substituents (e.g., 4-methylbenzyl in ) may reduce solubility.

Biological Activity: Compounds like 2-[(6-chloro-2-oxoquinolin-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide exhibit antimicrobial properties , suggesting that the target compound’s quinoline-fluorine-acetamide scaffold could be optimized for similar applications.

Research Implications and Limitations

- Structural Insights : X-ray crystallography data for related compounds (e.g., ) highlight the importance of intramolecular hydrogen bonds in stabilizing acetamide conformations, which could guide further optimization.

- Activity Gaps: While EC50 values for analogs like (E)-2-(5-fluoro-1-(4-nitrobenzyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide (EC50 = 5.928 µM, ) suggest moderate potency, the target compound’s activity remains uncharacterized in the provided evidence.

Q & A

Basic: What are the common synthetic routes for synthesizing 2-((6-fluoro-2-phenylquinolin-4-yl)oxy)-N-(3-fluoro-4-methylphenyl)acetamide, and what key reagents are involved?

Answer:

The synthesis typically involves multi-step organic reactions. A general approach includes:

- Step 1: Formation of the quinoline core via cyclization reactions using 6-fluoro-2-phenylquinoline-4-ol as a precursor.

- Step 2: Etherification to introduce the acetamide linker, often employing chloroacetyl chloride or bromoacetate derivatives under basic conditions (e.g., K₂CO₃ in DMF) .

- Step 3: Coupling with the aniline derivative (3-fluoro-4-methylaniline) via nucleophilic substitution or amide bond formation, using coupling agents like EDCI/HOBt .

Key reagents include fluorinated benzoyl chlorides (e.g., 4-fluorobenzoyl chloride for analogous compounds) and catalysts such as DMAP for acylations .

Advanced: How can reaction conditions be optimized to improve the yield of the fluorobenzoyl substitution step in the synthesis?

Answer:

Optimization strategies include:

- Solvent Selection: Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilicity, while dichloromethane minimizes side reactions in temperature-sensitive steps .

- Temperature Control: Lower temperatures (0–5°C) reduce undesired side reactions during substitution, followed by gradual warming to room temperature .

- Catalyst Use: Catalytic amounts of KI or phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction rates in SNAr (nucleophilic aromatic substitution) steps .

- Purification: Column chromatography with gradients (e.g., hexane/ethyl acetate) or recrystallization from ethanol/water mixtures enhances purity .

Basic: Which analytical techniques are critical for characterizing the compound’s purity and structural integrity?

Answer:

- NMR Spectroscopy: ¹H/¹³C NMR confirms substituent positions and detects impurities. For example, the fluorophenyl protons show distinct splitting patterns in the aromatic region .

- HPLC: Reverse-phase HPLC with UV detection (λ = 254 nm) monitors reaction progress and purity (>95% required for biological assays) .

- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ at m/z 447.14 for C₂₆H₂₀F₂N₂O₂) .

- X-ray Crystallography (if crystalline): Resolves absolute configuration using SHELX programs .

Advanced: How can researchers resolve discrepancies observed in NMR spectral data during structural elucidation?

Answer:

- Variable Temperature NMR: Resolves signal splitting caused by conformational exchange or hindered rotation (e.g., acetamide rotamers) .

- 2D NMR Techniques: COSY and HSQC correlate proton-proton and proton-carbon couplings to assign ambiguous peaks .

- Isotopic Labeling: Use of ¹⁹F NMR or deuterated analogs simplifies complex splitting patterns in fluorinated regions .

- Comparative Analysis: Cross-reference with analogous compounds (e.g., 2-phenylquinoline derivatives) to identify expected chemical shifts .

Basic: What in vitro models are appropriate for assessing the compound’s anticancer potential?

Answer:

- Cell Viability Assays: MTT or resazurin assays in cancer cell lines (e.g., MCF-7, A549) to determine IC₅₀ values .

- Enzyme Inhibition Studies: Screen against kinases (e.g., EGFR or HER2) using fluorescence-based assays .

- Apoptosis Markers: Flow cytometry for Annexin V/PI staining to quantify apoptotic cells .

- Selectivity Testing: Compare toxicity in normal cell lines (e.g., HEK293) to assess therapeutic index .

Advanced: What strategies mitigate unwanted side reactions during the acetamide moiety formation?

Answer:

- Protecting Groups: Temporarily protect reactive sites (e.g., quinoline NH) with Boc or Fmoc groups to prevent competing acylation .

- Low-Temperature Coupling: Perform reactions at –20°C to suppress racemization or over-acylation .

- Alternative Coupling Agents: Use propylphosphonic anhydride (T3P) instead of EDCI for improved efficiency and reduced byproducts .

- In Situ Monitoring: Use FTIR to track carbonyl stretching (1690–1720 cm⁻¹) and adjust stoichiometry dynamically .

Advanced: How can computational methods predict the compound’s binding affinity to biological targets?

Answer:

- Molecular Docking: Software like AutoDock Vina models interactions with target proteins (e.g., PARP-1 or tubulin) using PDB structures .

- QSAR Modeling: Correlate structural descriptors (e.g., logP, polar surface area) with activity data from analogs .

- MD Simulations: GROMACS or AMBER simulate binding stability over 100 ns trajectories to validate docking poses .

- Free Energy Calculations: MM-PBSA/GBSA quantify binding energies and identify critical residues for mutagenesis studies .

Basic: What are the stability considerations for long-term storage of this compound?

Answer:

- Temperature: Store at –20°C in amber vials to prevent photodegradation .

- Moisture Control: Use desiccants (silica gel) in sealed containers to avoid hydrolysis of the acetamide bond .

- Solvent Choice: Dissolve in DMSO for biological assays (stable for 6 months at –80°C) or ethanol for chemical studies .

- Periodic Purity Checks: Re-analyze via HPLC every 3–6 months to detect degradation products .

Advanced: How can researchers address low solubility in aqueous buffers during biological testing?

Answer:

- Co-Solvent Systems: Use DMSO (≤0.1% v/v) or cyclodextrin inclusion complexes to enhance solubility without cytotoxicity .

- Prodrug Design: Introduce ionizable groups (e.g., phosphate esters) for improved aqueous solubility, cleaved in vivo .

- Nanoformulations: Encapsulate in liposomes or polymeric nanoparticles (PLGA) for sustained release .

- pH Adjustment: Prepare buffers at pH 6.5–7.4 to exploit zwitterionic properties of the quinoline moiety .

Advanced: What mechanistic studies are critical to explain contradictory bioactivity data across cell lines?

Answer:

- Target Engagement Assays: CETSA (Cellular Thermal Shift Assay) confirms direct target binding in resistant vs. sensitive cell lines .

- Transcriptomics: RNA-seq identifies differentially expressed genes (e.g., ABC transporters) linked to drug efflux .

- Proteomics: SILAC labeling quantifies post-translational modifications (e.g., phosphorylation) affecting response .

- CRISPR Screening: Genome-wide knockout libraries pinpoint synthetic lethal partners or resistance mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.